3-(methylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Overview
Description
3-(methylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a useful research compound. Its molecular formula is C23H18N4O2S and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.11504700 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Benzoxazepines and Related Compounds
Benzoxazepines are recognized for their varied biological activities, including their potential as anticancer, antibacterial, or antifungal agents. The review by Stefaniak and Olszewska (2021) emphasizes the pharmacological properties of 1,5‐benzoxazepines, highlighting their role in developing potential drugs for treating neuronal disorders such as Alzheimer's and Parkinson's disease Stefaniak & Olszewska, 2021.
Benzoxazinoids in Health and Therapy
Benzoxazinoids, found in cereals, exhibit pharmacological and health-protecting properties. Adhikari et al. (2015) reviewed the potential health effects and pharmacological responses of benzoxazinoids, which include antimicrobial, anticancer, and appetite- and weight-reducing effects. This insight into benzoxazinoids' biological functions underscores the potential of related compounds in contributing to health benefits associated with wholegrain consumption Adhikari et al., 2015.
Triazines and Their Biological Significance
Triazines are another class of compounds that have shown a wide range of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and antimalarial effects. A review by Verma, Sinha, and Bansal (2019) discusses the pharmacological activity of triazine analogs, suggesting the triazine nucleus as an interesting core moiety for future drug development Verma, Sinha, & Bansal, 2019.
Phenothiazines: Chemistry and Biological Activity
Phenothiazines have been explored for their promising biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. A review by Pluta, Morak-Młodawska, and Jeleń (2011) outlines the recent medicinal chemistry investigations into new phenothiazine derivatives, underscoring their significant biological activities Pluta, Morak-Młodawska, & Jeleń, 2011.
Properties
IUPAC Name |
3-methylsulfanyl-6-(3-phenoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-30-23-25-22-20(26-27-23)18-12-5-6-13-19(18)24-21(29-22)15-8-7-11-17(14-15)28-16-9-3-2-4-10-16/h2-14,21,24H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBICYMEXKWCLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=CC=C4)OC5=CC=CC=C5)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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